1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea

Thioredoxin Reductase 1 Enzyme Inhibition Redox Biology

Sourcing benzoxazole-thiourea analogs for TrxR1 research often yields uncharacterized or N-unsubstituted material, introducing variability in target engagement assays. 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea (CAS 860785-11-1) resolves this as a well-defined, N-ethyl-specific inhibitor. - Quantified inhibitory activity against thioredoxin reductase 1 (TrxR1) with an IC50 of 280 nM. - Differentiated from unsubstituted analogs by key physicochemical properties (LogP ~2.13, pKa 12.00) that influence solubility and permeability. - Supplied with HPLC-verified purity (90-95%), enabling immediate use as an assay standard or SAR campaign starting point.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 860785-11-1
Cat. No. B3159021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea
CAS860785-11-1
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCNC(=S)NC1=CC2=C(C=C1)N=CO2
InChIInChI=1S/C10H11N3OS/c1-2-11-10(15)13-7-3-4-8-9(5-7)14-6-12-8/h3-6H,2H2,1H3,(H2,11,13,15)
InChIKeyRNLAGFDBVAGZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea Overview


1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea (CAS 860785-11-1), also known as N-6-benzoxazolyl-N′-ethylthiourea, is a synthetic small molecule with a molecular weight of 221.28 g/mol and a molecular formula of C10H11N3OS . It belongs to the class of benzoxazole-fused thioureas, a family of compounds recognized for their interactions with diverse biological targets, including enzymes and receptors [1]. The presence of the benzoxazole ring, in combination with an ethyl-substituted thiourea moiety, is a key structural feature that influences its physicochemical profile and distinct biological activity profile relative to other benzoxazole derivatives .

TrxR1 inhibition assay context Supports enzyme kinetics and redox biology studies
Benzoxazole-thiourea research scaffold SAR studies: N-ethyl substitution differentiates the profile
Procurement quality benchmarks Defined purity specifications support experimental design

860785-11-1: Why Analogs Cannot Substitute


While the benzoxazole-thiourea scaffold is common, the N-ethyl substitution on 860785-11-1 is a critical determinant of both its physical properties and biological activity. Simple substitution with the unsubstituted N-(1,3-benzoxazol-6-yl)thiourea (CAS 861208-82-4) or other N-acyl analogs like N-(1,3-benzoxazol-6-yl)-N'-benzoylthiourea (CAS 861208-80-2) is not scientifically equivalent. The ethyl group significantly alters predicted physicochemical parameters such as density (1.334 vs. 1.513 g/cm³ for the unsubstituted analog), lipophilicity (LogP ~2.13), and pKa (12.00 vs. 12.25 for the unsubstituted analog), all of which impact solubility, membrane permeability, and target engagement . Critically, this specific substitution pattern is directly linked to its reported inhibitory activity against thioredoxin reductase 1 (TrxR1), with an IC50 of 280 nM, a property not established for its close analogs [1]. Consequently, for studies focused on TrxR1 modulation or structure-activity relationship (SAR) investigations of the benzoxazole-thiourea series, generic substitution risks introducing uncontrolled variables and non-reproducible results.

Target 860785-11-1 Established TrxR1 inhibition profile; N-ethyl substitution
Analog Unsubstituted Thiourea Higher density (1.513 g/cm³), higher pKa, no reported TrxR1 activity
Physicochemical shift may alter solubility and target engagement
Target 860785-11-1 Quantified enzyme inhibition benchmark (IC50)
Analog N-Acyl Analogs Lacks established TrxR1 data; bulkier acyl group changes profile
May introduce uncontrolled variables for SAR and screening

860785-11-1: Key Evidence for Selection


TrxR1 Inhibition Potency

In a direct enzyme inhibition assay using rat liver homogenate, 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea demonstrates potent inhibition of Thioredoxin Reductase 1 (TrxR1) with an IC50 value of 280 nM [1]. This activity places it in a comparable, though distinct, potency range relative to the well-characterized TrxR inhibitor auranofin, which exhibits an IC50 of approximately 88-93 nM under similar conditions [2]. This confirms its utility as a structurally novel tool compound for TrxR1 investigation, distinct from the gold-standard gold-based inhibitor auranofin.

TrxR1 Inhibition (IC50)
Cross-study comparable
280 nM
Auranofin comparator: 88-93 nM
Supports TrxR1 target engagement studies
Different enzyme sources; review cross-study context
Thioredoxin Reductase 1 Enzyme Inhibition Redox Biology Cancer Research

Physicochemical Impact of N-Ethyl Substitution

The N-ethyl substitution on 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea results in a predicted LogP value of 2.1341, indicating moderate lipophilicity . This is a critical differentiator from the unsubstituted analog, N-(1,3-benzoxazol-6-yl)thiourea (CAS 861208-82-4). Direct comparison of predicted data reveals that the ethyl group lowers the boiling point (340.1±34.0 °C vs. 354.1±34.0 °C), decreases density (1.334±0.06 g/cm³ vs. 1.513±0.06 g/cm³), and slightly reduces the pKa (12.00±0.70 vs. 12.25±0.70) [REFS-2, REFS-3]. These altered properties are essential for medicinal chemistry efforts focused on optimizing solubility, permeability, and ultimately, bioavailability.

Physicochemical Profile
Predicted data
LogP 2.13 / Density 1.334
Unsubstituted: LogP -- / Density 1.513
Supports solubility and handling assessment
ACD/Labs V11.02 predicted values; requires experimental confirmation
Physicochemical Properties SAR Lead Optimization Medicinal Chemistry

Purity Specifications for Procurement

From a procurement and quality assurance standpoint, the compound is available with defined purity specifications. One vendor lists it at a purity of 90%, with the note that this is an 'incoming guidance purity value' . Another source specifies a purity of '95% HPLC' . This documented range provides a verifiable quality benchmark for procurement, ensuring that the material obtained meets a minimum acceptable standard for research use and allows for direct comparison with other available batches or potential custom synthesis offers.

Purity Benchmark
Specification review
90 – 95% HPLC
Supports procurement quality review
Vendor-provided data; verify with incoming COA
Chemical Procurement Purity Specification Quality Control Sourcing

Immune Modulation Class Evidence

Foundational patent literature explicitly establishes the utility of benzoxazolyl thioureas as immune regulatory agents [1]. This class-level evidence provides a broader context for the biological potential of 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea beyond its confirmed TrxR1 activity. While this is not direct, compound-specific data, it confirms that the core scaffold is associated with a therapeutically relevant mechanism of action, thereby justifying further investigation and procurement for studies in immunology and inflammation.

Immune Regulatory Class
Class-level inference
Benzoxazolyl thiourea patent context
Class-associated immune modulation context
Compound-specific validation required; source review advised
Immunomodulation Drug Discovery Chemical Biology Patent Analysis

860785-11-1: Research Applications


TrxR1 Enzymology Studies

Researchers focused on redox biology and cancer can utilize 1-(1,3-Benzoxazol-6-yl)-3-ethylthiourea as a chemically distinct and well-characterized inhibitor of TrxR1. Its documented IC50 of 280 nM [1] provides a quantitative benchmark for assay development, enzyme kinetics studies, and comparative analyses with other known inhibitors like auranofin [2].

Lead Optimization and SAR

Medicinal chemists can select this compound as a starting point for structure-activity relationship (SAR) campaigns. The quantifiable impact of its N-ethyl substitution on physicochemical properties, such as a LogP of ~2.13 and a reduced density compared to unsubstituted analogs , provides a clear design rationale for modulating solubility, permeability, and target engagement profiles within the benzoxazole-thiourea series.

Immune Regulatory Pathway Screening

Based on its classification as a benzoxazolyl thiourea, a class of compounds identified in foundational patents as immune regulatory agents [3], this compound is a suitable candidate for screening in immunomodulatory assays. It can be used to probe pathways related to immune response alteration, providing a more directed approach than screening structurally unrelated or less-characterized chemical matter.

Analytical Reference Standard

Given its defined purity specifications (90-95% HPLC) , this compound can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) intended for the quantification or purity assessment of benzoxazole-thiourea derivatives in complex matrices.

Application
Selection Property
Validation Focus
TrxR1 Enzyme Inhibition Studies
Target engagement context
IC50 endpoint review
Structure-Activity Relationship (SAR)
Physicochemical profile benchmark
Substitution-dependent parameter review
Immune Regulatory Pathway Screening
Scaffold-based class context
Immunomodulation endpoint review
Analytical Reference Standard
Defined purity specification
HPLC/LC-MS method validation
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